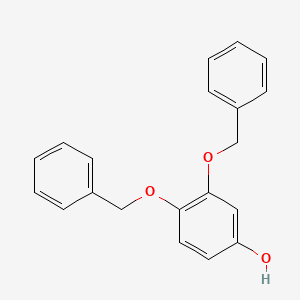

3,4-双(苄氧基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Bis(benzyloxy)phenol is an organic compound with the molecular formula C20H18O3 . It is a solid substance at room temperature . The IUPAC name for this compound is 3,4-bis(benzyloxy)phenol .

Molecular Structure Analysis

The molecular structure of 3,4-Bis(benzyloxy)phenol consists of a phenol group with benzyloxy groups attached to the 3rd and 4th carbon atoms . The InChI code for this compound is 1S/C20H18O3/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 .Physical and Chemical Properties Analysis

3,4-Bis(benzyloxy)phenol is a solid substance at room temperature . It has a molecular weight of 306.36 .科学研究应用

抗氧化特性

3,4-双(苄氧基)苯酚及其衍生物表现出显着的抗氧化能力。例如,姜黄素中的酚类和烯醇羟基团,一种与3,4-双(苄氧基)苯酚在结构上相似的化合物,已被发现对清除自由基起主要作用,突出了类似化合物在抗氧化应用中的潜力(冯和刘, 2009)。

合成应用

3,4-双(苄氧基)苯酚用于合成各种复杂的化学结构。例如,它被用于2-乙烯基-2,3-二氢-苯并[1,4]二噁英的钯(0)催化合成中,展示了其在创建特定有机结构中的效用(Massacret等,1999)。

聚合物科学

在聚合物科学领域,含有烯丙基的新型苯并恶嗪单体是由3,4-双(苄氧基)苯酚等化合物合成的,然后用于制造具有优异热机械性能的高性能热固性材料(Agag和Takeichi,2003)。此外,与3,4-双(苄氧基)苯酚相关的3,4-二氢-1,3-2H-苯并恶嗪已被探索用于除单体之外的应用,例如发光材料和阳离子配体(Wattanathana等,2017)。

催化和氧化过程

与3,4-双(苄氧基)苯酚相关的化合物的催化性能值得注意。例如,在对萨尔可明催化的酚氧化反应的研究中,开发了一种使用酚类化合物制备对苯醌的方法,突出了类似化合物潜在的催化应用(Dort和Geursen,2010)。

生物修复

在环境科学领域,3,4-双(苄氧基)苯酚的衍生物因其在生物修复方面的潜力而被研究。例如,研究了来自红镰镰刀菌的漆酶在双酚A(一种与3,4-双(苄氧基)苯酚在结构上相关的化合物)生物降解中的作用,使用反胶束体系,说明了这些化合物在环境清理过程中的潜力(Chhaya和Gupte,2013)。

安全和危害

3,4-Bis(benzyloxy)phenol is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

It is known that similar compounds, such as monobenzone, target melanocytes in the skin

Mode of Action

It is proposed that it may function similarly to monobenzone, which increases the excretion of melanin from melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Biochemical Pathways

It is known that phenolic compounds, which include 3,4-bis(benzyloxy)phenol, are produced under various biotic and abiotic stresses and play key roles in alleviating these stresses . They regulate hormonal regulation, improve photosynthetic activity, and contribute to nutrient mineralization .

Pharmacokinetics

It is known that the compound is a solid at room temperature

Result of Action

It has been suggested that 3,4-bis(benzyloxy)phenol may have antimycobacterial effects, potentially triggering phagosome-lysosome fusion through a ros-dependent intracellular ca2+ pathway in thp-1 cells .

Action Environment

It is known that the compound is stable when sealed in a dry environment at room temperature

生化分析

Biochemical Properties

It is known that phenolic compounds, which include 3,4-Bis(benzyloxy)phenol, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

Phenolic compounds are involved in various metabolic pathways, interacting with enzymes and cofactors

属性

IUPAC Name |

3,4-bis(phenylmethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYWERULTIYXBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2699507.png)

![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2699512.png)

![4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2699518.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2699520.png)

![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2699522.png)

![1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea](/img/structure/B2699523.png)

![4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride](/img/structure/B2699527.png)

![(E)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2699528.png)